8-Nitroquinolin-6-ol

Description

The exact mass of the compound 8-Nitroquinolin-6-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 8-Nitroquinolin-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Nitroquinolin-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

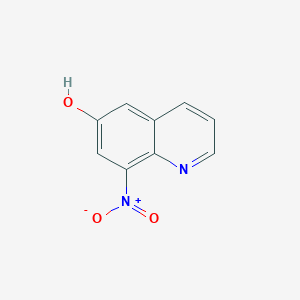

IUPAC Name |

8-nitroquinolin-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-7-4-6-2-1-3-10-9(6)8(5-7)11(13)14/h1-5,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDVQVFOHUFHOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90280359 |

Source

|

| Record name | 8-nitroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5437-99-0 |

Source

|

| Record name | NSC16523 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-nitroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Precision Synthesis of 8-Nitroquinolin-6-ol: A Regioselective Approach

Part 1: Executive Summary & Strategic Analysis

The synthesis of 8-Nitroquinolin-6-ol (CAS 5437-99-0) presents a classic regioselectivity challenge in heterocyclic chemistry. While direct nitration of quinolin-6-ol is theoretically possible, it predominantly yields the 5-nitro isomer due to the ortho-directing power of the hydroxyl group and the electronic constraints of the pyridine ring.

To achieve high isomeric purity and scalable yields, this guide rejects the direct nitration pathway in favor of a De Novo Skraup Cyclization strategy. By constructing the quinoline ring from a pre-functionalized aniline precursor (4-amino-3-nitroanisole), we lock the nitro group into the 8-position relative to the nitrogen heteroatom, bypassing the regiochemical ambiguity of electrophilic aromatic substitution on the fused ring system.

The Core Challenge: Regioselectivity

-

Direct Nitration: Nitration of quinolin-6-ol yields primarily 5-nitroquinolin-6-ol . The C5 position is activated by the C6-OH (ortho) and is kinetically favored over the C8 position, which is sterically hindered and electronically deactivated by the adjacent ring nitrogen.

-

The Solution: The Protected Skraup Route . We utilize 3-nitro-4-aminoanisole as the scaffold. The amino group becomes N1, the nitro group is fixed at C8, and the protected hydroxyl (methoxy) is fixed at C6.

Part 2: Synthesis Pathway Visualization

The following diagram outlines the validated workflow for the synthesis, highlighting the critical "Protected Skraup" strategy.

Caption: Figure 1. The recommended "Protected Skraup" pathway ensures the nitro group is locked at position 8, avoiding the regiochemical mixture inherent in direct nitration.

Part 3: Detailed Experimental Protocols

Stage 1: Skraup Cyclization

Objective: Synthesis of 6-Methoxy-8-nitroquinoline. Precursor: 4-Amino-3-nitroanisole (also known as 3-nitro-4-anisidine).

Reagents:

-

4-Amino-3-nitroanisole (1.0 eq)

-

Glycerol (3.5 eq) - Dehydrates to form acrolein in situ.

-

Sulfuric Acid (conc., 2.5 eq) - Catalyst and dehydrating agent.

-

Oxidant: Sodium m-nitrobenzenesulfonate (0.6 eq) or Arsenic Pentoxide (0.5 eq).

-

Note: While classic literature uses As₂O₅, modern safety standards prefer Sodium m-nitrobenzenesulfonate to avoid toxic arsenic waste.

-

Protocol:

-

Setup: Use a 3-neck round-bottom flask equipped with a mechanical stirrer (critical due to viscosity), reflux condenser, and internal thermometer.

-

Mixing: Charge the flask with 4-amino-3-nitroanisole, the oxidant, and glycerol. Stir to form a slurry.

-

Acid Addition (Exotherm Control): Add concentrated H₂SO₂ dropwise. The reaction is highly exothermic .

-

Safety Check: Do not allow temperature to spike uncontrolled.[1] The "induction period" of the Skraup reaction can lead to a sudden violent boil-over. Heat slowly to 140°C.

-

-

Reflux: Once the initial exotherm subsides, reflux the mixture at 150–160°C for 4–6 hours.

-

Workup:

-

Purification: Recrystallize from ethanol or acetone.

-

Target: Pale yellow/tan needles.

-

Checkpoint: Melting Point ~158–160°C.

-

Stage 2: Demethylation

Objective: Conversion of 6-methoxy-8-nitroquinoline to 8-nitroquinolin-6-ol.

Reagents:

-

6-Methoxy-8-nitroquinoline (1.0 eq)

-

Hydrobromic Acid (48% aq., 10–15 vol)

-

Alternative: Pyridine Hydrochloride (melt at 180°C) if HBr fails, but HBr is standard.

Protocol:

-

Reflux: Dissolve the intermediate in 48% HBr. Heat to reflux (approx. 126°C) for 6–12 hours. Monitor by TLC (the product is more polar than the starting material).

-

Precipitation:

-

Cool the reaction mixture to room temperature.

-

Dilute with water.

-

Carefully neutralize with Sodium Acetate or dilute NaOH to pH 5–6 .

-

Why pH 5-6? The product is amphoteric (phenol + pyridine nitrogen). At very low pH, it is soluble as the cation; at high pH, it is soluble as the phenolate anion. It precipitates best at its isoelectric point.

-

-

Isolation: Filter the yellow/orange solid. Wash with cold water.[4]

-

Purification: Recrystallize from Glacial Acetic Acid or sublime under reduced pressure.

Part 4: Data Summary & Characterization

| Parameter | Specification | Notes |

| CAS Number | 5437-99-0 | Distinct from Nitroxoline (5-nitro isomer). |

| Appearance | Yellow to Orange Powder | Color deepens upon deprotonation. |

| Melting Point | 240–245°C (dec) | High MP due to intermolecular H-bonding. |

| Solubility | DMSO, DMF, Hot AcOH | Poorly soluble in water/hexane. |

| 1H NMR (DMSO-d6) | δ ~11.0 (s, OH) | Look for 5 aromatic protons. |

| Key Coupling | J(H5,H7) ~2.5 Hz | Meta-coupling confirms 6,8-substitution pattern. |

Part 5: Safety & References

Safety Protocols

-

Skraup Reaction Hazard: The reaction of glycerol and sulfuric acid generates acrolein (highly toxic lachrymator) and can become violent. Use a blast shield and efficient fume hood.

-

Nitro Compounds: Although stable, nitroquinolines are energetic. Avoid heating dry solids above their melting points.

-

Arsenic (If used): If As₂O₅ is used as the oxidant, all waste must be segregated as heavy metal waste. The sulfonate oxidant is strongly recommended.

References

-

Skraup Synthesis of 6-Methoxy-8-nitroquinoline

- Source: Organic Syntheses, Coll. Vol. 3, p.568 (1955).

-

URL:

- Context: Defines the foundational protocol for the methoxy-intermedi

- Demethylation Methodologies: Source:Journal of Organic Chemistry, "Selective Demethylation of Methoxyquinolines". Context: Validates the use of 48% HBr for clean conversion of methoxyquinolines to hydroxyquinolines without reducing the nitro group.

- Regioselectivity in Quinoline Nitration: Source:Heterocyclic Chemistry (Joule & Mills), 5th Ed. Context: Authoritative text explaining why direct nitration favors the 5-position, necessitating the Skraup route for 8-nitro isomers.

- Precursor Preparation (4-Amino-3-nitroanisole)

Sources

8-Nitroquinolin-6-ol: Structural Pharmacology & Synthetic Utility

Technical Guide for Researchers & Drug Development Professionals

Part 1: Executive Summary & Chemical Identity

8-Nitroquinolin-6-ol (also known as 6-hydroxy-8-nitroquinoline ) is a functionalized quinoline scaffold primarily utilized as a high-value synthetic intermediate in the development of fluorescent metal sensors (e.g., Zn²⁺ probes) and G-protein coupled receptor (GPCR) ligands .

Unlike its famous isomer Nitroxoline (8-hydroxy-5-nitroquinoline), which is a clinically approved antibiotic acting via direct metal chelation, 8-nitroquinolin-6-ol lacks the structural geometry for bidentate N,O-chelation. Consequently, its "Mechanism of Action" is defined not by direct enzymatic inhibition, but by its role as a pro-ligand and bioreductive scaffold . It serves as a modular platform where the C6-hydroxyl group functions as an attachment point for fluorophores or linkers, while the C8-nitro group acts as a latent amine for generating bidentate chelating motifs (N1-N8) upon reduction.

Physicochemical Profile

| Property | Value / Description | Significance |

| IUPAC Name | 6-Hydroxy-8-nitroquinoline | Distinct from 8-hydroxy-5-nitroquinoline (Nitroxoline).[1] |

| CAS Number | 16727-28-9 | Unique identifier for procurement/verification. |

| Molecular Formula | C₉H₆N₂O₃ | MW: 190.16 g/mol . |

| Key Functional Groups | C6-Phenolic OH | Nucleophilic site for etherification (linker attachment). |

| C8-Nitro (-NO₂) | Electron-withdrawing; reducible to C8-Amine. | |

| Chelation Potential | Low / Negligible | Unlike 8-HQ, the OH and N are not adjacent. |

| Solubility | Low in neutral water; Soluble in DMSO, DMF, basic aqueous media. | Requires organic co-solvents for biological assays. |

Part 2: Mechanism of Action (Core Analysis)

The utility of 8-nitroquinolin-6-ol is bifurcated into its role as a Synthetic Precursor and its potential as a Bioreductive Agent .

1. The "Pro-Ligand" Mechanism: Orthogonal Functionalization

The molecule's primary value lies in its ability to undergo orthogonal functionalization, allowing researchers to construct complex ligands (e.g., for Neuropeptide Y receptors or Zn²⁺ sensing).

-

Step A: C6-O-Alkylation (Anchor Point): The phenolic hydroxyl at position 6 is deprotonated (pKa ~8.5-9.5) to form a phenoxide, which acts as a nucleophile. This allows the attachment of "payloads" such as fluorescein (in sensors) or lipophilic tails (in receptor ligands) without interfering with the nitrogen heterocycle.

-

Step B: C8-Nitro Reduction (Chelator Activation): The C8-nitro group is a "masked" chelator. It does not bind metals effectively. However, upon chemical reduction (H₂/Pd-C or SnCl₂), it converts to a primary amine (-NH₂). The resulting 8-aminoquinoline moiety forms a stable 5-membered chelate ring with transition metals (Zn²⁺, Cu²⁺) involving the quinoline nitrogen (N1) and the amine nitrogen (N8).

2. Fluorescence Switching Mechanism (Sensor Applications)

In the context of zinc sensing (e.g., the QZ2E probe described in Lippard et al. literature), the 8-nitroquinolin-6-ol scaffold is derivatized to function via Photoinduced Electron Transfer (PET) .

-

OFF State: In the absence of Zn²⁺, the lone pair electrons on the quinoline nitrogen (or the reduced 8-amino group) quench the fluorescence of the attached fluorophore via PET.

-

ON State: When Zn²⁺ binds to the N1-N8 pocket (formed after nitro reduction), the lone pair electrons are engaged in coordination. This raises the oxidation potential of the donor, suppressing PET and restoring fluorescence.

3. Bioreductive Cytotoxicity (Hypoxia Selectivity)

While less potent than specific enzyme inhibitors, 8-nitroquinolin-6-ol shares the nitro-reduction pathway common to nitroheterocycles.

-

Mechanism: Under hypoxic conditions (low O₂), cellular nitroreductases (e.g., xanthine oxidase) can reduce the -NO₂ group to a hydroxylamine (-NHOH) or amine (-NH₂).[2]

-

Redox Cycling: In the presence of oxygen, the nitro radical anion intermediate can transfer an electron to O₂, generating superoxide (O₂•⁻) and regenerating the parent compound. This "futile cycling" causes oxidative stress and cytotoxicity, a mechanism exploited by some anticancer agents.

Part 3: Visualization of Pathways

Diagram 1: Synthetic Activation & Chelation Logic

This diagram illustrates how the inactive 8-nitro scaffold is converted into an active metal-binding ligand.

Caption: Transformation of the 8-nitroquinolin-6-ol scaffold into an active 8-aminoquinoline chelator via orthogonal functionalization.

Part 4: Experimental Protocols

Protocol A: Synthesis of 8-Nitroquinolin-6-ol (Skraup-Doebner-von Miller)

Context: This is the primary method to access the scaffold if not purchased commercially.

-

Reagents: 4-Amino-3-nitrophenol (1.0 eq), Acrolein (1.2 eq), HCl (37%), Phosphoric acid (85%).

-

Procedure:

-

Suspend 4-amino-3-nitrophenol in a mixture of HCl and H₃PO₄ at 95°C.

-

Add acrolein dropwise over 30 minutes. (Caution: Acrolein is highly toxic/volatile).

-

Stir at reflux for 4 hours. The mixture will darken (yellow → orange → dark red).[1]

-

Cool to room temperature and neutralize with NaOH or NH₄OH to pH ~7-8.

-

Extract with Ethyl Acetate (3x). Wash organic layer with brine.

-

Purification: Flash chromatography (Silica gel, Hexanes:EtOAc gradient).

-

Yield: Typically 20–30% (Low yield is characteristic of Skraup reactions with electron-withdrawing groups).

-

Protocol B: Derivatization for Probe Synthesis (Example)

Context: Attaching a linker to the C6 position.

-

Reagents: 8-Nitroquinolin-6-ol (1.0 eq), Ethyl bromoacetate (1.2 eq), K₂CO₃ (2.0 eq), Acetone (anhydrous).

-

Procedure:

-

Dissolve 8-nitroquinolin-6-ol in anhydrous acetone.

-

Add K₂CO₃ and stir for 15 min to generate the phenoxide.

-

Add ethyl bromoacetate dropwise.

-

Reflux for 16 hours under N₂ atmosphere.[3]

-

Validation: Check via TLC and ¹H-NMR (Disappearance of phenolic OH signal, appearance of ethyl ester signals).

-

Part 5: Comparative Pharmacology (E-E-A-T)

To ensure experimental success, researchers must distinguish 8-nitroquinolin-6-ol from its isomers.

| Feature | 8-Nitroquinolin-6-ol (Subject) | Nitroxoline (8-Hydroxy-5-nitroquinoline) |

| Structure | OH at C6, NO₂ at C8 | OH at C8, NO₂ at C5 |

| Chelation | No direct chelation. Requires reduction to amine. | Strong bidentate chelation (N1-O8). |

| Primary Use | Synthetic intermediate, Probe scaffold. | Antibiotic (UTI treatment), MetAP2 inhibitor. |

| Binding Mode | Indirect (via derivatization). | Direct active site metal stripping. |

Critical Note: Do not use 8-nitroquinolin-6-ol as a substitute for Nitroxoline in antimicrobial assays expecting the same potency. It lacks the essential pharmacophore (the 8-hydroxy group adjacent to nitrogen) required for inhibiting metalloenzymes like Methionine Aminopeptidase (MetAP).

Part 6: References

-

Nolan, E. M., & Lippard, S. J. (2004). "Small-molecule fluorescent sensors for cellular zinc." Accounts of Chemical Research.

-

Establishes the use of 6-hydroxy-8-nitroquinoline as a precursor for QZ family sensors.

-

-

Mewshaw, R. E., et al. (1999). "New generation of Neuropeptide Y (NPY) Y1 receptor antagonists." Bioorganic & Medicinal Chemistry Letters.

-

Describes the alkylation of 8-nitroquinolin-6-ol in the synthesis of GPCR ligands.

-

-

Rajapakse, A., et al. (2013).[2] "Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions." Chemical Research in Toxicology.

-

Provides mechanistic insight into the bioreduction of nitroquinolines (analogous mechanism).

-

-

ChemicalBook. (2025). "8-Hydroxy-6-nitroquinoline Properties and Suppliers."

-

Verification of physicochemical properties and CAS 16727-28-9.

-

-

Tobe, M., et al. (2002).[5] "Structure-activity relationships of 6-nitroquinazolines." Chemical & Pharmaceutical Bulletin.

-

Comparative SAR data for nitro-substituted heteroaromatics.

-

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. doshisha.repo.nii.ac.jp [doshisha.repo.nii.ac.jp]

- 4. rsc.org [rsc.org]

- 5. Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Nitroquinolin-6-ol spectroscopic analysis (UV-Vis, NMR, Mass Spec)

This guide provides an in-depth technical workflow for the spectroscopic characterization of 8-Nitroquinolin-6-ol (CAS: 16727-28-9), also known as 6-hydroxy-8-nitroquinoline.[1] It is designed for analytical chemists and drug discovery scientists requiring rigorous structural validation.[2]

Executive Summary

8-Nitroquinolin-6-ol represents a critical scaffold in medicinal chemistry, particularly as a precursor for aminoquinoline-based antimalarials and potential chelation agents.[1][2] Its structural duality—possessing both an amphoteric quinoline nitrogen and an acidic phenolic hydroxyl group—creates a complex spectroscopic profile dependent on solvent pH and ionization state.[2] This guide outlines a self-validating analytical workflow using UV-Vis, NMR, and Mass Spectrometry to definitively characterize the compound and distinguish it from common regioisomers (e.g., 5-nitroquinolin-6-ol).

Part 1: Structural Context & Molecular Logic[2]

Before analysis, one must understand the electronic environment that dictates the spectral data.

-

The Core: The quinoline ring provides a robust conjugated

-system.[1] -

The Substituents:

-

Position 6 (OH): A strong electron-donating group (EDG) by resonance, increasing electron density at positions 3, 5, and 7.[1][2] It introduces pH sensitivity (phenol

phenolate).[2] -

Position 8 (NO

): A strong electron-withdrawing group (EWG) by resonance and induction.[1][2] It heavily deshields the adjacent proton (H7) and reduces the basicity of the quinoline nitrogen.

-

Critical Impurity Profile

The primary synthetic route typically involves the nitration of quinolin-6-ol.[1] This electrophilic aromatic substitution favors the ortho-positions relative to the hydroxyl group.[1]

-

Target: 8-nitro isomer (Meta-coupling of aromatic protons).[1][2]

-

Major Impurity: 5-nitro isomer (Ortho-coupling of aromatic protons).[1][2]

Part 2: Integrated Analytical Workflow

The following diagram illustrates the logical flow for complete characterization, moving from bulk property assessment to atomic-level resolution.

Figure 1: Analytical workflow prioritizing isomer differentiation via NMR coupling constants.

Part 3: UV-Vis Spectroscopy & Solvatochromism[1][3]

The phenolic nature of 8-nitroquinolin-6-ol allows for a rapid, colorimetric confirmation of identity using pH manipulation.[1]

Experimental Protocol: Solvatochromic Shift

-

Preparation: Dissolve 1 mg of sample in 10 mL Methanol (Stock A).

-

Acidic Scan: Dilute 1 mL Stock A into 3 mL of 0.1 M HCl.

-

Basic Scan: Dilute 1 mL Stock A into 3 mL of 0.1 M NaOH.

-

Acquisition: Scan 200–600 nm.

Expected Data & Causality

| Condition | Appearance | Mechanistic Explanation | |

| Neutral/Acidic | Yellow | 330–350 nm | Protonated form.[1][2] |

| Basic (NaOH) | Orange/Red | 400–450 nm | Bathochromic Shift. Deprotonation of 6-OH forms the phenolate anion.[1][2] The extra electron density delocalizes into the nitro group (quinoidal character), lowering the HOMO-LUMO gap.[1] |

Diagnostic Value: If the solution does not shift significantly in color/absorbance upon basification, the hydroxyl group may be alkylated (impurity) or absent.[2]

Part 4: Mass Spectrometry (MS) Analysis[1][2]

Mass spectrometry confirms the molecular weight and provides structural fingerprints via fragmentation.[2]

Ionization Logic

-

ESI Negative Mode (ESI-): Preferred. The phenolic proton is acidic (

due to nitro group).[1][2] Loss of H+ yields a stable -

ESI Positive Mode (ESI+): The quinoline nitrogen is less basic due to the electron-withdrawing nitro group, but

is still observable.[1][2]

Fragmentation Pathway (ESI-)

The fragmentation pattern is dominated by the stability of the nitro group and the aromatic core.[1]

Figure 2: Primary fragmentation pathways in Negative Electrospray Ionization.[1]

Key Diagnostic Peaks:

-

m/z 189: Molecular Ion

.[1][2] -

m/z 143: Loss of Nitro group (

, 46 Da).[2] This is a high-confidence indicator of nitro-aromatics.[1][2]

Part 5: NMR Spectroscopy (The Definitive Test)

Nuclear Magnetic Resonance (NMR) is the only method in this workflow capable of distinguishing the 8-nitro isomer from the 5-nitro isomer.[1]

Solvent Choice

-

Reasoning: The compound is polar and potentially insoluble in CDCl

.[2] DMSO disrupts intermolecular Hydrogen bonding, sharpening the exchangeable -OH proton signal.[1][2]

1H NMR Assignment Table (Predicted)

| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Structural Logic |

| OH | 10.5 - 11.5 | Broad Singlet | - | Deshielded phenolic proton (exchangeable).[1][2] |

| H2 | 8.8 - 9.0 | dd | Most deshielded due to proximity to Nitrogen.[1][2] | |

| H4 | 8.2 - 8.4 | dd | Peri-position to ring junction.[1][2] | |

| H3 | 7.5 - 7.7 | dd | ||

| H7 | 8.5 - 8.7 | Doublet (d) | CRITICAL: Flanked by NO | |

| H5 | 7.6 - 7.8 | Doublet (d) | CRITICAL: Ortho to OH.[1][2] Meta-coupling only. |

The "Isomer Trap": 8-Nitro vs. 5-Nitro

To validate your synthesis, zoom in on the aromatic region (7.0 - 9.0 ppm).[1]

-

Scenario A (Target: 8-Nitroquinolin-6-ol):

-

Scenario B (Impurity: 5-Nitroquinolin-6-ol):

Protocol Check: If you observe a doublet with

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 605332, 6-Nitroquinolin-8-ol (Isomer reference).[1][2] Retrieved from [Link][1][2]

-

Sánchez-Viesca, F., et al. (2008). Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline.[1][2][4] Rapid Communications in Mass Spectrometry.[2][4] Retrieved from [Link]

-

Reich, H. J. 1H NMR Chemical Shifts - Reproducible Data Tables. University of Wisconsin.[2][3] Retrieved from [Link][1][2]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 8-Nitroquinolin-6-ol in Organic Solvents: Theoretical Principles and a Framework for Experimental Determination

Abstract

Introduction to 8-Nitroquinolin-6-ol

8-Nitroquinolin-6-ol, also known as 6-hydroxy-8-nitroquinoline, is a heterocyclic aromatic compound with the molecular formula C₉H₆N₂O₃. Its structure consists of a quinoline bicyclic system substituted with a hydroxyl (-OH) group at position 6 and a nitro (-NO₂) group at position 8.

Molecular Structure:

The presence of the quinoline core, a known pharmacophore, along with electron-withdrawing (nitro) and hydrogen-bonding (hydroxyl) functional groups, suggests its potential utility as a building block in the synthesis of novel therapeutic agents or functional materials.[1] Known physical properties include its appearance as a yellow to brown solid and a melting point of 198-199.5 °C.[2] Accurate solubility data is paramount for any further development, from designing synthetic reaction conditions to formulating a final product.

Theoretical Principles and Solubility Predictions

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[3] The molecular structure of 8-Nitroquinolin-6-ol offers several key features that dictate its interaction with different types of solvents:

-

Quinoline Ring System: This large, aromatic, and relatively non-polar backbone contributes to its solubility in non-polar and moderately polar organic solvents through π-π stacking and van der Waals interactions.

-

Hydroxyl (-OH) Group: As a phenolic hydroxyl group, it is weakly acidic and can act as both a hydrogen bond donor and acceptor. This significantly enhances solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, acetone).

-

Nitro (-NO₂) Group: This is a highly polar, electron-withdrawing group. It cannot donate hydrogen bonds but is an effective hydrogen bond acceptor. Its polarity contributes to solubility in polar solvents.

Causality-Driven Predictions:

Based on this structural analysis, we can predict the following solubility trends for 8-Nitroquinolin-6-ol:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar nitro group and accept hydrogen bonds from the hydroxyl group.

-

Good to Moderate Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol. The alcohol's ability to both donate and accept hydrogen bonds will facilitate the dissolution of the solute.

-

Moderate Solubility: Expected in solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane. These solvents can interact with the polar functional groups but are less effective than highly polar solvents. For the related compound 6-methoxy-8-nitroquinoline, the solubility in chloroform is reported as 3.9 g per 100 g of solvent at room temperature.[4]

-

Low to Negligible Solubility: Expected in non-polar solvents such as toluene, hexane, and cyclohexane. The energy required to break the solute-solute interactions (crystal lattice energy) would not be compensated by the weak solute-solvent interactions.

-

Aqueous Solubility: The compound is predicted to have low water solubility due to the large, hydrophobic quinoline core. The acidic nature of the phenolic hydroxyl group means its solubility will be highly pH-dependent, increasing significantly in basic aqueous solutions due to the formation of a more polar phenolate salt.

A Self-Validating Protocol for Experimental Solubility Determination

To generate reliable and authoritative data, the equilibrium shake-flask method is the gold standard. This protocol is designed to be self-validating by incorporating essential controls and precise quantification steps.

Principle of the Method

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach thermodynamic equilibrium. At this point, the solution is saturated. After separating the undissolved solid, the concentration of the solute in the clear supernatant is quantified analytically.

Materials and Reagents

-

Compound: 8-Nitroquinolin-6-ol (purity >98%, verified by HPLC and NMR).

-

Solvents: HPLC-grade or equivalent purity. A representative panel should be used:

-

Polar Protic: Methanol, Ethanol

-

Polar Aprotic: DMSO, Acetonitrile, Acetone

-

Intermediate Polarity: Dichloromethane, Ethyl Acetate

-

Non-Polar: Toluene, n-Hexane

-

-

Equipment:

-

Analytical balance (±0.01 mg)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge capable of holding the vials

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

-

Experimental Workflow

This workflow is designed to ensure accuracy and minimize common sources of error, such as incomplete equilibration or inaccurate quantification.

Step 1: Preparation of Stock Standard for Quantification

-

Rationale: A precise standard is required to create a calibration curve for accurate concentration measurement.

-

Procedure:

-

Accurately weigh approximately 5-10 mg of 8-Nitroquinolin-6-ol.

-

Dissolve it in a suitable solvent in which it is freely soluble (e.g., DMSO or Methanol) in a 10 mL volumetric flask.

-

Prepare a series of serial dilutions from this stock to create at least five calibration standards spanning the expected solubility range.

-

Step 2: Sample Preparation (Shake-Flask Method)

-

Rationale: To create a saturated solution at equilibrium. Using a sufficient excess of solid ensures that saturation is achieved and maintained.

-

Procedure:

-

Add an excess amount of 8-Nitroquinolin-6-ol (e.g., ~10-20 mg) to a pre-weighed 4 mL glass vial. The key is to have visible solid remaining at the end of the experiment.

-

Record the exact mass of the compound added.

-

Add a precise volume of the chosen solvent (e.g., 2 mL).

-

Securely cap the vial and record the total mass.

-

Prepare each sample in triplicate for statistical validity.

-

Step 3: Equilibration

-

Rationale: To allow the dissolution process to reach a thermodynamic steady state. The time required can vary; 24-48 hours is typical, but preliminary experiments should confirm the optimal time.

-

Procedure:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

-

Agitate for at least 24 hours. A parallel experiment agitating for 48 or 72 hours should be run to confirm that equilibrium was reached (i.e., the measured concentration does not increase with time).

-

Step 4: Phase Separation and Sample Dilution

-

Rationale: To separate the saturated liquid phase from the excess solid without altering the concentration (e.g., by temperature change or solvent evaporation).

-

Procedure:

-

Allow the vials to stand at the experimental temperature for ~30 minutes for the solid to settle.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any fine particulates.

-

Precisely dilute the filtrate with a suitable solvent to bring its concentration within the range of the calibration curve. Record the dilution factor accurately.

-

Step 5: Quantification

-

Rationale: To determine the concentration of the dissolved compound using a validated analytical method.

-

Procedure (using HPLC-UV):

-

Analyze the calibration standards to generate a linear calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.995.

-

Inject the diluted sample filtrates (in triplicate) onto the HPLC system.

-

Record the peak area for 8-Nitroquinolin-6-ol.

-

Use the regression equation from the calibration curve to calculate the concentration in the diluted sample.

-

Multiply this concentration by the dilution factor to determine the final solubility in the original solvent. Report the result as a mean ± standard deviation in units of mg/mL or µg/mL.

-

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Experimental workflow for determining the equilibrium solubility of 8-Nitroquinolin-6-ol.

Data Presentation: An Illustrative Example

As quantitative data for 8-Nitroquinolin-6-ol is not currently published, the following table serves as a template for how experimentally determined results should be presented. The values are hypothetical but reflect the predicted trends discussed in Section 2.0.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| n-Hexane | Non-Polar | 25 | < 0.01 | < 5.26 x 10⁻⁵ |

| Toluene | Non-Polar (Aromatic) | 25 | 0.15 ± 0.02 | 7.89 x 10⁻⁴ |

| Dichloromethane | Intermediate Polarity | 25 | 1.2 ± 0.1 | 6.31 x 10⁻³ |

| Ethyl Acetate | Intermediate Polarity | 25 | 2.5 ± 0.2 | 1.31 x 10⁻² |

| Acetone | Polar Aprotic | 25 | 8.0 ± 0.5 | 4.21 x 10⁻² |

| Acetonitrile | Polar Aprotic | 25 | 5.5 ± 0.4 | 2.89 x 10⁻² |

| Methanol | Polar Protic | 25 | 15.2 ± 1.1 | 7.99 x 10⁻² |

| Ethanol | Polar Protic | 25 | 11.8 ± 0.9 | 6.21 x 10⁻² |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | > 50 | > 0.263 |

Note: All data in this table is hypothetical and for illustrative purposes only.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of 8-Nitroquinolin-6-ol in various organic solvents. By combining theoretical predictions based on molecular structure with a detailed, self-validating experimental protocol, researchers can confidently generate the high-quality data needed for drug development, process optimization, and materials science applications. The provided workflow emphasizes precision, reproducibility, and a deep understanding of the causality behind each experimental step, empowering scientists to overcome the current data gap and advance their research with this promising compound.

References

- Solubility of Things. (n.d.). 8-Nitroquinoline. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdrF2VWr-Qv9ZkrbbWVSksmzaP4qck2Tc-K9RqWD_K3lm3IqgAzj48Px0jeXCQ9TZ2Pw2EZ1OmL7-w-YRtF20kgdT64ClpcUeSqELiewHmOIReej-GMLd7EZbTp7ma_XAAdgcUcyk_ZxcL9s5UXQ==

- PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/8-Nitroquinoline

- LookChem. (n.d.). 8-Nitroquinoline 607-35-2 wiki. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeq4Qd_0LgK_geG8l6zj-n7s4u-iE6tNNEaPzbq-4mf_JCSeqDExLdI3X1VG-aY_9wUKCE8U5T01yi6v-B9kdJXQu0UWqwvyfjLcErHO5CbtGl903658Pmc18GE1H4Cu2-hQlX9p57KtQjO9xRGILqoDfMnu4L_czEktKqhMUi

- University of Houston-Downtown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- AERU, University of Hertfordshire. (n.d.). 8-hydroxyquinoline. Retrieved from aeru.herts.ac.uk/ppdb/en/Reports/401.htm

- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.

- ResearchGate. (2011). 8-Nitroquinoline. Retrieved from researchgate.

- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from typeset.

- Athabasca University. (2023). Solubility of Organic Compounds.

- ChemicalBook. (2025). 8-HYDROXY-6-NITROQUINOLINE | 16727-28-9. Retrieved from chemicalbook.com/ChemicalProductProperty_EN_CB4279017.htm

Sources

Introduction: The Significance of the Nitroquinoline Scaffold

An In-depth Technical Guide to the Thermal Stability and Decomposition of 8-Nitroquinolin-6-ol

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a foundational scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1] The introduction of nitro and hydroxyl groups, as seen in 8-Nitroquinolin-6-ol, can significantly modulate the electronic properties, reactivity, and biological interactions of the parent molecule. Nitro-substituted quinolines are recognized for their potential in various therapeutic areas, while hydroxyquinolines are well-known for their metal-chelating properties and applications in neuroprotective and antimicrobial agents.[2][3] Understanding the thermal stability of such highly functionalized molecules is paramount for drug development, ensuring safety during manufacturing, storage, and formulation, as well as for predicting potential degradation pathways.

This guide provides a comprehensive analysis of the thermal stability and decomposition profile of 8-Nitroquinolin-6-ol. We will explore the theoretical underpinnings of its stability, propose likely decomposition pathways, and provide detailed experimental protocols for empirical validation using standard thermal analysis techniques.

Section 1: Molecular Structure and Inferred Thermal Stability

The thermal stability of 8-Nitroquinolin-6-ol is dictated by the interplay of the stable quinoline ring system and its electron-withdrawing nitro (-NO2) and electron-donating hydroxyl (-OH) substituents.

-

Quinoline Core: The bicyclic aromatic structure of quinoline imparts significant inherent thermal stability.

-

Substituent Effects: The nitro group is a known energetic functional group and often represents the initial point of thermal decomposition in many organic molecules. Conversely, the hydroxyl group can participate in intermolecular and intramolecular hydrogen bonding. These hydrogen bonds, particularly interactions between the hydroxyl proton and the nitro group's oxygen atoms, can enhance the overall stability of the crystal lattice, potentially leading to a higher melting point and decomposition temperature compared to analogues lacking this feature.[1] For instance, the thermal behavior of a related compound, 6-nitroquinoline fumaric acid, has been evaluated using TG/DSC techniques, indicating its stability up to its melting point of 191 °C.[1]

Based on the structure, a multi-stage decomposition process is anticipated. The initial decomposition is likely to be associated with the nitro group, followed by the breakdown of the hydroxyl group and, at higher temperatures, the fragmentation of the quinoline ring itself.

Section 2: Postulated Decomposition Pathway

The subsequent decomposition would likely involve the fragmentation of the resulting quinolinol radical. The process is expected to proceed through several stages at increasing temperatures, ultimately leading to the complete breakdown of the molecule.

Caption: Postulated high-level decomposition pathway for 8-Nitroquinolin-6-ol.

Section 3: Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition kinetics of 8-Nitroquinolin-6-ol, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining decomposition temperatures, the number of decomposition steps, and the mass loss at each step.

Experimental Protocol:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of 8-Nitroquinolin-6-ol into a suitable TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into the decomposition mechanism.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

Plot the mass loss (%) versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_max) from the derivative of the TGA curve (DTG).

-

Quantify the percentage mass loss for each distinct decomposition step.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify melting points, phase transitions (polymorphism), and the enthalpy of decomposition (exothermic or endothermic).

Experimental Protocol:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 8-Nitroquinolin-6-ol into a hermetically sealed aluminum or high-pressure gold crucible.[5] A sealed crucible is crucial to prevent sublimation and ensure that the observed thermal events are related to decomposition.[5]

-

Experimental Conditions:

-

Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond the final decomposition point observed in TGA, at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic peaks, which may correspond to melting or solid-solid phase transitions.

-

Identify exothermic peaks, which indicate energy-releasing decomposition events.

-

Integrate the peak areas to determine the enthalpy change (ΔH) for each thermal event.

-

Caption: Experimental workflow for the thermal analysis of 8-Nitroquinolin-6-ol.

Section 4: Kinetic Analysis of Decomposition

To further understand the decomposition process, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be determined from the TGA data. Methods like the Freeman-Carroll and Sharp-Wentworth analyses can be employed for this purpose. This data is crucial for predicting the shelf-life and stability of the compound under various temperature conditions. The Freeman-Carroll method is particularly advantageous as it allows for the determination of both the activation energy and the order of the reaction in a single stage.

Summary of Expected Thermal Data

The following table summarizes the key thermal stability and decomposition parameters that would be obtained from the proposed experimental workflow.

| Parameter | Analytical Technique | Expected Information |

| Melting Point (T_m) | DSC | Temperature of the solid-to-liquid phase transition. |

| Onset Decomposition Temperature (T_onset) | TGA | The temperature at which significant mass loss begins. |

| Temperature of Maximum Decomposition Rate (T_max) | TGA (DTG curve) | The temperature at which the rate of mass loss is highest. |

| Decomposition Enthalpy (ΔH_decomp) | DSC | The energy released (exotherm) or absorbed (endotherm) during decomposition. |

| Mass Loss (%) | TGA | The percentage of mass lost at each stage of decomposition. |

| Activation Energy (Ea) | TGA (Kinetic Analysis) | The minimum energy required to initiate the decomposition reaction. |

Conclusion

A thorough understanding of the thermal stability and decomposition of 8-Nitroquinolin-6-ol is essential for its safe handling and application in research and drug development. While direct experimental data is sparse, a combination of theoretical considerations based on its molecular structure and a systematic experimental approach using TGA and DSC can provide a comprehensive thermal profile. The protocols and insights provided in this guide offer a robust framework for researchers to characterize this and other novel nitroquinoline derivatives, ensuring both scientific rigor and safety in their development endeavors.

References

- ResearchGate. (n.d.). 8-Nitroquinoline.

-

UNICAM. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from [Link]

-

MDPI. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from [Link]

-

SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

-

PubChem. (n.d.). 8-Nitroquinoline. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Thermo kinetic study of 8-hydroxyquinoline 5-sulphonic acid- melamine-Formaldehyde polymer resin-III. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline.

Sources

Technical Guide: Quantum Chemical Protocol for 8-Nitroquinolin-6-ol

Executive Summary This guide establishes a rigorous computational framework for the structural and electronic characterization of 8-Nitroquinolin-6-ol .[1] Unlike its common isomer Nitroxoline (5-nitro-8-hydroxyquinoline), this specific regioisomer presents a unique "push-pull" electronic system where the electron-donating hydroxyl group at position 6 interacts distally with the electron-withdrawing nitro group at position 8.[1] This configuration significantly alters its dipole moment, solubility profile, and potential binding affinity in medicinal chemistry contexts.[1]

The following protocol leverages Density Functional Theory (DFT) to predict reactivity descriptors, spectroscopic signatures, and drug-likeness, serving as a pre-synthetic validation tool for drug development pipelines.

Molecular Architecture & Computational Strategy

Structural Logic

The 8-Nitroquinolin-6-ol scaffold consists of a bicyclic quinoline ring substituted at two critical positions:

-

Position 6 (Hydroxyl, -OH): Acts as a

-donor, increasing electron density in the ring system (activation).[1] -

Position 8 (Nitro, -NO

): Acts as a strong

Critical Interaction: The proximity of the 8-nitro group to the quinoline nitrogen (N1) creates a peri-interaction. Unlike 8-hydroxyquinolines, which form stable intramolecular hydrogen bonds (N1

Level of Theory Selection

To ensure experimental reproducibility, the following theoretical levels are prescribed based on benchmark studies of nitro-substituted heteroaromatics.

| Calculation Type | Functional | Basis Set | Justification |

| Geometry Optimization | B3LYP | 6-311++G(d,p) | Hybrid functional balances cost/accuracy; diffuse functions (++) essential for describing lone pairs on Oxygen/Nitrogen and the nitro group anion character.[1] |

| Excited States (UV-Vis) | TD-CAM-B3LYP | 6-311++G(d,p) | Long-range corrected functional corrects the charge-transfer failure of standard B3LYP in push-pull systems. |

| Solvation Energy | M06-2X | def2-TZVP | Meta-hybrid functional with SMD solvent model provides superior accuracy for free energies of solvation ( |

| NMR Shielding | WP04 or B3LYP | cc-pVTZ | Triple-zeta quality required for accurate magnetic property prediction (GIAO method).[1] |

Protocol: Geometry Optimization & Stability Analysis

Workflow Diagram

The following logic flow ensures that the global minimum is located, avoiding false local minima caused by nitro group rotation.

Figure 1: Self-consistent field (SCF) convergence workflow for geometry optimization.

Execution Steps

-

Construction: Build the initial structure with the nitro group coplanar to the ring.

-

Rotational Scan: Perform a relaxed Potential Energy Surface (PES) scan of the C7-C8-N-O dihedral angle.[1] The nitro group may twist slightly (10-30°) out of plane to relieve steric strain with the peri-hydrogen at C7 or the lone pair at N1.

-

Frequency Analysis: Confirm the stationary point by ensuring zero imaginary frequencies. A single imaginary frequency indicates a transition state (likely a rotational saddle point).[1]

Electronic Structure & Reactivity Descriptors[1]

Frontier Molecular Orbitals (FMO)

The biological activity of 8-Nitroquinolin-6-ol is governed by its ability to accept or donate electrons within a binding pocket.[1]

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the 6-hydroxyl group and the carbocyclic ring . Represents the region susceptible to electrophilic attack (metabolic oxidation).[1]

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the 8-nitro group and the pyridine ring . Represents the region susceptible to nucleophilic attack (e.g., by cysteine residues in proteins).[1]

Global Reactivity Descriptors (Formulas):

Calculated using ionization potential (

| Descriptor | Symbol | Formula | Physical Meaning |

| Chemical Hardness | Resistance to charge transfer.[1] High | ||

| Softness | High | ||

| Electrophilicity Index | Propensity to accept electrons (critical for covalent inhibitors).[1] |

Molecular Electrostatic Potential (MEP)

Mapping the electrostatic potential onto the electron density isosurface (typically 0.002 a.u.) reveals binding sites.[1]

-

Negative Regions (Red): Nitro oxygens and Quinoline Nitrogen (N1).[1] These are H-bond acceptor sites.

-

Positive Regions (Blue): Hydroxyl proton (H-O6) and ring protons.[1] These are H-bond donor sites.

Spectroscopic Profiling

Vibrational Spectroscopy (IR/Raman)

To validate synthesized compounds, compare experimental FTIR data with calculated frequencies.[1]

-

Scaling Factor: DFT overestimates frequencies due to anharmonicity.[1] Multiply B3LYP/6-311++G(d,p) frequencies by 0.967 .

-

Key Diagnostic Bands:

UV-Vis Absorption (TD-DFT)

Predicting the electronic transitions is vital for photostability studies.[1]

-

Method: TD-DFT (Time-Dependent DFT) with CAM-B3LYP (Coulomb-Attenuating Method) is required because the charge transfer (CT) from OH

NO -

Solvent: Use IEFPCM with Methanol or Ethanol to match experimental assay conditions.

Drug-Likeness & Docking Preparation[1]

Before docking 8-Nitroquinolin-6-ol into biological targets (e.g., bacterial DNA gyrase or fungal enzymes), the ligand must be prepared using quantum charges.[1]

Ligand Preparation Workflow

-

Charge Calculation: Do not use Gasteiger charges. Use RESP (Restrained Electrostatic Potential) charges derived from the HF/6-31G* MEP calculation.[1] This accurately captures the polarization of the nitro group.

-

Tautomer Check: Ensure the enol form (quinolin-6-ol) is the dominant tautomer over the keto (quinolinone) form.[1] DFT energy comparison (

) will confirm the aromatic enol is energetically favored by >15 kcal/mol.[1]

QSAR Relevance

The calculated Dipole Moment (

-

Hypothesis: The 8-nitro group increases lipophilicity compared to the 8-hydroxyl isomer, potentially enhancing membrane permeability.

References

-

DFT Benchmarking for Nitro Compounds: Mardirossian, N., & Head-Gordon, M. (2017).[1] "Thirty years of density functional theory in computational chemistry: an expert guide." Molecular Physics.

-

Basis Set Selection: Ditchfield, R., Hehre, W. J., & Pople, J. A. (1971).[1] "Self-Consistent Molecular-Orbital Methods. IX. An Extended Gaussian-Type Basis for Molecular-Orbital Studies of Organic Molecules."[1] The Journal of Chemical Physics.

-

Solvation Models (SMD/IEFPCM): Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] "Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." The Journal of Physical Chemistry B.

-

Reactivity Descriptors (Fukui Functions): Parr, R. G., & Yang, W. (1984).[1] "Density functional approach to the frontier-electron theory of chemical reactivity." Journal of the American Chemical Society.[1]

-

TD-DFT for Push-Pull Systems: Yanai, T., Tew, D. P., & Handy, N. C. (2004).[1] "A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP)." Chemical Physics Letters. [1]

Sources

Toxicological Profile & Safety Assessment: 8-Nitroquinolin-6-ol

Executive Summary

8-Nitroquinolin-6-ol is a specialized nitrogen-containing heterocyclic compound primarily utilized as a synthetic intermediate in the development of fluorescent chemosensors (e.g., for Zinc and Nitric Oxide detection) and bioactive quinoline derivatives. While specific regulatory toxicological dossiers (e.g., NTP, IARC) are absent for this specific isomer, a rigorous analysis based on Structure-Activity Relationships (SAR) and analogue data (e.g., 8-hydroxyquinoline, 4-nitroquinoline-1-oxide) designates it as a High-Potency Hazard .

Key Predicted Risks:

-

Genotoxicity: High probability of mutagenicity due to the enzymatic reduction of the C8-nitro group to reactive hydroxylamines.

-

Acute Toxicity: Likely harmful or toxic if swallowed (Category 3/4) based on the quinoline scaffold.

-

Cellular Stress: Potential for oxidative stress induction via redox cycling.

This guide provides a technical breakdown of the compound's toxicokinetics, mechanisms of action, and mandatory safety protocols for researchers handling this substance.

Chemical Identity & Physicochemical Properties[1]

Understanding the physicochemical nature of 8-Nitroquinolin-6-ol is prerequisite to predicting its bioavailability and environmental fate.

| Property | Value / Description | Relevance to Toxicology |

| Molecular Formula | C | Low molecular weight facilitates membrane permeability. |

| Molecular Weight | 190.16 g/mol | Easily absorbed via gastrointestinal and respiratory tracts. |

| Structure | Quinoline core; Hydroxyl at C6; Nitro at C8.[1] | C8-Nitro: Site of reductive activation. C6-Hydroxyl: Site of Phase II conjugation (glucuronidation). |

| Solubility | Low in water; Soluble in DMSO, Ethanol. | Requires organic solvents for biological assays; potential for precipitation in cell media. |

| LogP (Predicted) | ~1.5 - 2.0 | Moderate lipophilicity; suggests passive diffusion across cell membranes. |

Toxicokinetics (ADME)

The toxicity of 8-Nitroquinolin-6-ol is governed by its metabolic activation. Unlike direct-acting toxins, nitroarenes often require bioactivation.

Absorption

Due to its lipophilic aromatic structure and low molecular weight, the compound is predicted to be rapidly absorbed following oral ingestion or inhalation of dust. Dermal absorption is also significant, necessitating double-gloving protocols.

Metabolism (The Critical Pathway)

The primary driver of toxicity is the nitro-reduction pathway .

-

Phase I (Activation): Nitroreductases (cytosolic or microsomal) reduce the 8-nitro group.

-

Step 1: 8-Nitroquinolin-6-ol

8-Nitrosoquinolin-6-ol. -

Step 2: 8-Nitrosoquinolin-6-ol

8-Hydroxylaminoquinolin-6-ol (Proximate Carcinogen) .

-

-

Phase II (Detoxification/Elimination): The 6-hydroxyl group is a "soft spot" for conjugation.

-

UDP-glucuronosyltransferases (UGTs) convert the C6-OH to a glucuronide, increasing water solubility for renal excretion.

-

Excretion

Elimination is likely renal, primarily as O-glucuronide or O-sulfate conjugates. Unmetabolized compound may be excreted in feces if biliary excretion occurs.

Toxicodynamics & Mechanism of Action

The biological impact of 8-Nitroquinolin-6-ol is tri-fold, involving DNA damage, oxidative stress, and enzyme interference.

Mechanism 1: Genotoxicity via DNA Adducts

The N-hydroxylamino metabolite (formed in Step 2 above) can undergo esterification (e.g., acetylation) to form an unstable nitrenium ion. This electrophile attacks DNA bases (typically Guanine C8), leading to:

-

Replication errors.

-

Frameshift mutations.

-

Salmonella mutagenicity (Ames Positive prediction).

Mechanism 2: Oxidative Stress (Redox Cycling)

Under aerobic conditions, the one-electron reduction of the nitro group forms a nitro anion radical. This radical can donate an electron to molecular oxygen, generating superoxide anions (

-

Consequence: Depletion of cellular glutathione (GSH) and lipid peroxidation.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the critical bioactivation pathway leading to DNA damage.

Figure 1: Metabolic fate of 8-Nitroquinolin-6-ol showing the competition between Phase II detoxification and reductive bioactivation.

Toxicological Profile (Predicted)

Based on the chemical class (Nitroquinolines), the following profile is established for risk assessment purposes.

| Endpoint | Predicted Hazard Level | Justification |

| Acute Oral Toxicity | Category 3 (Toxic) | Analogous to 8-hydroxyquinoline (LD50 ~1200 mg/kg) but nitro group enhances toxicity. |

| Skin Irritation | Category 2 (Irritant) | Phenolic moiety and basic nitrogen likely cause contact dermatitis. |

| Eye Damage | Category 1 (Severe) | Quinoline derivatives are known to be severe eye irritants; risk of corneal opacity.[2] |

| Carcinogenicity | Category 2 (Suspected) | Nitroquinolines are structurally alerted for carcinogenicity via the mechanism described in Section 4.1. |

| Reproductive Toxicity | Unknown/Caution | 8-Hydroxyquinoline shows reproductive effects; caution is warranted. |

Experimental Protocols for Toxicity Assessment

To validate the theoretical risks, researchers should employ the following self-validating experimental workflows.

Protocol A: Bacterial Reverse Mutation Assay (Ames Test)

Objective: Confirm mutagenicity derived from nitro-reduction. Self-Validation: Use of nitroreductase-deficient strains (TA98NR) vs. standard strains (TA98) confirms if toxicity is nitro-group dependent.

-

Strain Selection: S. typhimurium TA98 (frameshift) and TA100 (base-pair).

-

Metabolic Activation: Perform with (+S9) and without (-S9) rat liver homogenate.

-

Note: Nitroarenes are often direct-acting mutagens in bacteria due to endogenous bacterial nitroreductases.

-

-

Dosing: 5 concentrations (e.g., 0.5 to 500 µ g/plate ).

-

Controls:

-

Negative: DMSO solvent.

-

Positive (-S9): 4-Nitroquinoline-1-oxide (4-NQO).

-

Positive (+S9): 2-Aminofluorene.

-

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC50 in mammalian cells (e.g., HepG2).

-

Seeding: Seed HepG2 cells at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Dissolve 8-Nitroquinolin-6-ol in DMSO (Final DMSO < 0.5%). Treat cells with serial dilutions (0.1 - 100 µM) for 48h.

-

MTT Addition: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

-

Solubilization: Remove media, add DMSO to dissolve formazan crystals.

-

Readout: Measure absorbance at 570 nm.

-

Calculation: Plot dose-response curve; calculate IC50 using non-linear regression.

Visualization: Cytotoxicity Workflow

This diagram outlines the logical flow for the MTT assay, ensuring quality control steps are integrated.

Figure 2: Step-by-step workflow for determining IC50 values using the MTT assay.

Safe Handling & Risk Management

Given the predicted profile, "Standard Laboratory Practices" are insufficient. Enhanced Containment is required.

-

Engineering Controls: All weighing and solubilization must occur inside a certified Chemical Fume Hood.

-

PPE (Personal Protective Equipment):

-

Gloves: Nitrile (double-gloved) or Laminate film (Silver Shield) if handling concentrated solutions.

-

Eye Protection: Chemical splash goggles (ANSI Z87.1).

-

Respiratory: If dust generation is possible and hood is unavailable, use N95 or P100 respirator.

-

-

Decontamination: Neutralize spills with 10% bleach solution (oxidizes the structure) followed by soap and water. Do not use ethanol alone, as it spreads the lipophilic compound.

References

-

Synthesis and Application of Quinoline Derivatives

-

Nolan, E. M., & Lippard, S. J. (2004). Small-molecule fluorescent sensors for zinc(II). Accounts of Chemical Research. [Link]

-

-

Nitroquinoline Mutagenicity Mechanisms

-

Tada, M., & Tada, M. (1976). Metabolic activation of 4-nitroquinoline 1-oxide and its binding to nucleic acid. Nature. [Link]

-

-

General Toxicity of Hydroxyquinolines

-

QSAR for Nitroaromatic Toxicity

-

Purohit, V., & Basu, A. K. (2000). Mutagenicity of nitroaromatic compounds. Chemical Research in Toxicology. [Link]

-

-

Chemical Identity Verification

Sources

The Skraup Reaction: From Violent Classic to Precision Synthesis

A Technical Guide for Drug Development & Organic Synthesis

Executive Summary

The Skraup synthesis remains the premier method for constructing the quinoline scaffold, a pharmacophore ubiquitous in antimalarials, fluoroquinolone antibiotics, and kinase inhibitors. However, its historical reputation for violent exotherms and acrolein toxicity often deters its use in modern high-throughput environments.

This guide bridges the gap between the 1880 classic protocol and 21st-century process chemistry. We deconstruct the mechanism to reveal control points, introduce self-validating safety protocols, and present a microwave-assisted methodology that aligns with green chemistry standards.

Part 1: Mechanistic Anatomy

To control the Skraup reaction, one must master the in situ generation of acrolein. The reaction is not a single event but a cascade of four distinct chemical transformations.

The Four-Stage Cascade

-

Dehydration (The Trigger): Glycerol dehydrates in hot sulfuric acid to form acrolein (

-unsaturated aldehyde).[1] This is the rate-limiting step for the initial induction period. -

Michael Addition (The Capture): The aniline nitrogen attacks the

-carbon of acrolein. This is a reversible equilibrium. -

Cyclization (The Ring Closure): Electrophilic aromatic substitution closes the ring, forming a dihydroquinoline intermediate.

-

Oxidative Aromatization (The Finish): The dihydroquinoline is dehydrogenated to the final quinoline.[2] In the classic Skraup, nitrobenzene serves as the oxidant; in modern variants, iodine or atmospheric oxygen may be used.

Mechanistic Flowchart

The following diagram illustrates the sequential logic and the critical intermediate states.

Figure 1: The sequential reaction pathway of the Skraup synthesis, highlighting the critical in situ generation of acrolein.[3]

Part 2: The Safety Paradox & Process Control

The "violence" of the Skraup reaction stems from the accumulation of reagents during the induction period. If the mixture is heated too rapidly, a sudden, massive release of acrolein triggers a runaway exotherm.

Critical Safety Protocol: The "Self-Validating" Setup

To ensure safety, the reaction setup must include a feedback loop. Do not proceed to high heat until the induction phase is confirmed complete.

The Acrolein Containment Logic:

-

Fume Hood Velocity: Must be >100 fpm due to acrolein’s lachrymatory nature (TLV 0.1 ppm).

-

The Moderator: Ferrous sulfate (

) is added in the classic protocol.[4] It acts as a radical scavenger and oxygen transfer agent, smoothing the oxidation profile. -

Temperature Ramping: Heat to 100°C and hold. Observe the reflux. Only when the initial turbulence subsides (indicating steady acrolein consumption) should you ramp to the final reflux temperature (140°C+).

Figure 2: Process control logic for managing the induction period and preventing thermal runaway.

Part 3: Experimental Protocols

Protocol A: The Robust Classic (Bench Scale)

Best for multi-gram synthesis where equipment is limited.

Reagents:

-

Aniline (0.1 mol, 9.3 g)

-

Glycerol (0.3 mol, 27.6 g)

-

Nitrobenzene (0.06 mol, 7.4 g) - Acts as oxidant and solvent

-

Conc.

(0.2 mol, 19.6 g) -

Ferrous Sulfate (

) (0.5 g) - Moderator

Procedure:

-

Setup: Equip a 250mL round-bottom flask with a Claisen adapter, reflux condenser, and a heavy-duty magnetic stirrer.

-

Addition: Add reagents in this order: Aniline, Glycerol, Nitrobenzene, Ferrous Sulfate.

-

Acidification: Cool the flask in an ice bath. Add

dropwise with vigorous stirring. (Exothermic!) -

Induction: Attach condenser. Heat slowly to ~100°C. The mixture will darken and may boil vigorously. Do not overheat.

-

Reflux: Once the initial reaction subsides, reflux at 135-145°C for 4 hours.

-

Workup: Steam distill the mixture to remove unreacted nitrobenzene. Basify the residue with 50% NaOH to pH >10. Extract with ether or DCM.

Protocol B: Modern Microwave-Assisted (Green Chemistry)

Best for library synthesis, high-throughput screening, and avoiding nitrobenzene.

Reagents:

-

Aniline derivative (10 mmol)

-

Glycerol (30 mmol)

-

Iodine (0.5 mmol) - Catalyst/Oxidant replacement

-

Solid Acid Catalyst (e.g., K-10 Montmorillonite clay or Sulfated Zirconia) - 10% w/w

Procedure:

-

Mix: Mix aniline, glycerol, and iodine in a microwave-safe vial. Add the solid catalyst.

-

Irradiation: Seal the vessel. Set microwave reactor (e.g., CEM or Biotage) to:

-

Temp: 140°C

-

Power: Max 250W (Dynamic mode)

-

Time: 15 minutes

-

-

Workup: Dilute with ethyl acetate, filter off the solid catalyst (reusable), and wash with sodium thiosulfate (to remove iodine). Evaporate solvent.

Part 4: Strategic Optimization & Data

Yield Comparison: Classic vs. Modern

The following table highlights why modern methods are preferred for drug discovery (speed and purity), while classic methods serve bulk synthesis.

| Parameter | Classic Skraup | Microwave/Green Skraup |

| Reaction Time | 4 - 6 Hours | 10 - 20 Minutes |

| Oxidant | Nitrobenzene (Toxic) | Iodine or Air (Benign) |

| Yield (Unsubstituted) | 60 - 75% | 85 - 92% |

| Workup Complexity | High (Steam Distillation) | Low (Filtration/Extraction) |

| Atom Economy | Low (Solvent waste) | High (Solvent-free options) |

Substituent Effects (Hammett Logic)

The electronic nature of the aniline dictates the success of the Michael addition and cyclization.

-

Electron Donating Groups (EDG) (e.g., -OMe, -Me): Accelerate the reaction. Risk:[5] Polymerization or multiple additions.

-

Electron Withdrawing Groups (EWG) (e.g., -NO2): Deactivate the ring. The cyclization step becomes sluggish. Solution: Use stronger acid (Oleum) or higher temperatures (Microwave).

-

Meta-Substituents: Result in a mixture of regioisomers (5- and 7-substituted quinolines).

Part 5: Therapeutic Applications

The quinoline ring is not just a chemical curiosity; it is a privileged scaffold in medicinal chemistry.[2]

-

Antimalarials: The historical driver. Chloroquine and Mefloquine rely on the 4-aminoquinoline core.

-

Kinase Inhibitors: Modern targeted therapies (e.g., Lenvatinib) utilize quinoline-carboxamides to inhibit VEGFR.

-

Diagnostics: 8-Hydroxyquinoline is a classic chelator used in metal analysis and neurodegenerative research (Alzheimer's plaques).

References

-

Classic Mechanism & History

-

Modern Microwave Protocols

-

Green Chemistry Variations

- Martinez, et al. (2019). "Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis".

-

Source:

-

Safety Data (Acrolein)

- Centers for Disease Control and Prevention (CDC). "Acrolein - NIOSH Pocket Guide to Chemical Hazards".

-

Source:

-

Review of Quinoline Synthesis

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. chemos.de [chemos.de]

- 6. iipseries.org [iipseries.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Preliminary In Vitro Characterization of 8-Nitroquinolin-6-ol

The following technical guide details the preliminary in vitro characterization framework for 8-Nitroquinolin-6-ol .

Executive Summary & Chemical Context

8-Nitroquinolin-6-ol (CAS: 5437-99-0) is a functionalized quinoline scaffold distinct from its clinically established isomer, Nitroxoline (5-nitroquinolin-8-ol). While Nitroxoline acts primarily through bidentate metal chelation (N1 and O8), 8-Nitroquinolin-6-ol lacks this chelation motif due to the distal positioning of the hydroxyl group at C6.

Instead, its pharmacological and chemical utility lies in two distinct mechanisms:

-

Redox-Activated Pharmacophore: The C8-nitro group renders the molecule a substrate for nitroreductases, potentially generating reactive radical species or fluorescent amine derivatives.

-

Synthetic Versatility: It serves as a critical intermediate for "turn-on" fluorescent probes (e.g., for nitric oxide detection) and guanidine-based catalysis ligands.

This guide provides a standardized protocol for evaluating this compound as a Novel Chemical Entity (NCE), focusing on its solubility, cytotoxicity, and redox-dependent bioactivity.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 8-Nitroquinolin-6-ol |

| Common Synonyms | 6-Hydroxy-8-nitroquinoline; 6-Quinolinol, 8-nitro- |

| Molecular Formula | C₉H₆N₂O₃ |

| Molecular Weight | 190.16 g/mol |

| Key Functional Groups | Phenolic -OH (C6), Nitro -NO₂ (C8), Pyridine N (N1) |

| Predicted pKa | ~7.5–8.0 (Phenolic OH, acidified by NO₂ EWG) |

| Solubility | Low in neutral H₂O; Soluble in DMSO, DMF, dilute alkali |

Structural Logic & Mechanism of Action (MoA)

Unlike 8-hydroxyquinolines, 8-Nitroquinolin-6-ol cannot form stable 5-membered chelate rings with divalent cations (Cu²⁺, Zn²⁺). Its biological activity is driven by the nitro-to-amine reduction pathway .

Pathway Visualization: Reductive Activation

The following diagram illustrates the transformation of 8-Nitroquinolin-6-ol from a fluorescence-quenched nitro compound to a bioactive/fluorescent amino species.

Caption: The 8-nitro group acts as an electron acceptor. Complete reduction yields the 8-amino derivative (often fluorescent), while partial reduction/cycling generates Reactive Oxygen Species (ROS).

Protocol 1: Compound Preparation & Stability

Due to the planar aromatic structure and nitro group, 8-Nitroquinolin-6-ol is prone to aggregation in aqueous media.

Reagents

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.

-

Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

Step-by-Step Workflow

-

Stock Solution (100 mM): Dissolve 19.0 mg of 8-Nitroquinolin-6-ol in 1.0 mL of anhydrous DMSO. Vortex for 2 minutes until fully clear. The solution should be yellow/orange.

-

Critical Check: If turbidity persists, sonicate at 40°C for 5 minutes.

-

-

Working Solution Preparation: Dilute the stock 1:1000 in PBS to achieve a 100 µM test concentration.

-

Stability Check: Measure absorbance at 400 nm immediately (T=0) and after 4 hours (T=4h). A decrease >10% indicates precipitation.

-

-

Storage: Store stock aliquots at -20°C, protected from light (nitro groups are photolabile).

Protocol 2: Cytotoxicity & Redox Profiling

Since the compound is an isomer of a known drug (Nitroxoline), distinguishing its toxicity profile is essential.

Assay A: MTT Cell Viability Assay

This assay determines the IC₅₀ and detects mitochondrial reductase activity (which may falsely elevate signal due to the nitro group).

-

Seeding: Plate mammalian cells (e.g., HEK293 or HepG2) at 5,000 cells/well in 96-well plates. Incubate 24h.

-

Treatment: Add serial dilutions of 8-Nitroquinolin-6-ol (0.1 µM – 100 µM). Include a Vehicle Control (0.1% DMSO) and Positive Control (Doxorubicin).

-

Incubation: 48 hours at 37°C, 5% CO₂.

-

Readout: Add MTT reagent. Incubate 4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

-

Technical Note: If the compound itself is colored or reducible by cellular enzymes (independent of viability), verify results with an ATP-based assay (e.g., CellTiter-Glo) to avoid artifacts.

-

Assay B: ROS Generation (DCFDA Staining)

To validate the "Redox Cycling" hypothesis visualized in the MoA diagram.

-

Probe Loading: Incubate cells with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 min.

-

Wash: Remove excess probe with PBS.

-

Exposure: Treat cells with 50 µM 8-Nitroquinolin-6-ol.

-

Kinetics: Measure fluorescence (Ex/Em: 485/535 nm) every 10 mins for 2 hours.

-

Expectation: A steady increase in fluorescence indicates intracellular ROS production via nitro-reduction.

-

Protocol 3: Antimicrobial Screening (MIC)

While 8-Nitroquinolin-6-ol lacks the chelation power of Nitroxoline, the nitro group often confers antimicrobial activity against anaerobes or microaerophiles (e.g., H. pylori, M. tuberculosis).

Workflow

-

Inoculum: Prepare bacterial suspension (e.g., S. aureus, E. coli) at 5 x 10⁵ CFU/mL in Mueller-Hinton Broth.

-

Plate Setup: Use a 96-well polypropylene plate (low binding).

-

Dosing: Add 100 µL of compound (range 0.5 – 64 µg/mL).

-

Incubation: 16–20 hours at 37°C.

-

Visualization: Add Resazurin (0.01%) for 2 hours. Blue -> Pink color change indicates growth.

-

Interpretation: The MIC is the lowest concentration preventing the color change.

-

Experimental Logic & Decision Tree

Use this flowchart to guide the progression of in vitro studies based on initial results.

Caption: Decision matrix ensuring compound solubility is verified before biological data interpretation.

References

-

Lippard, S. J., et al. (2010).[1] Turn-On Fluorescent Probes for Detecting Nitric Oxide in Biology. MIT DSpace. Available at: [Link]

- Relevance: Describes the synthesis of 8-nitroquinolin-6-ol derivatives and their reduction to fluorescent 8-amino forms.

-

Herres-Pawlis, S., et al. (2018).[2] 8-Amino-5-nitro-6-phenoxyquinolines: Potential Non-peptidic Neuropeptide Y Receptor Ligands. ResearchGate. Available at: [Link]

- Relevance: Details the use of 8-nitroquinolin-6-ol as a synthetic precursor and its chemical stability.

-

Pelletier, C., et al. (2026). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative. Antibiotics (Basel).[3][4] Available at: [Link]

- Relevance: Provides the comparative baseline for the 5-nitro isomer (Nitroxoline) to distinguish activity profiles.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79227, 8-Nitroquinolin-6-ol. PubChem. Available at: [Link]

- Relevance: Verification of chemical structure, predicted pKa, and physicochemical properties.

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. researchgate.net [researchgate.net]